
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol is a chiral compound with a cyclohexanol backbone substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol typically involves the reduction of the corresponding ketone, (1R,2S)-2-(4-Chlorophenyl)cyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (1R,2S)-2-(4-Chlorophenyl)cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom on the phenyl ring.
Scientific Research Applications
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group and the 4-chlorophenyl moiety are key functional groups that interact with the target sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclohexanol
- (1R,2S)-2-(4-Bromophenyl)cyclohexanol
- (1R,2S)-2-(4-Methylphenyl)cyclohexanol
Uniqueness
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCXAWGMMJYLJ-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)

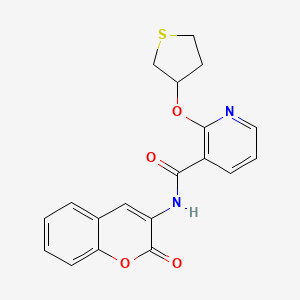
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
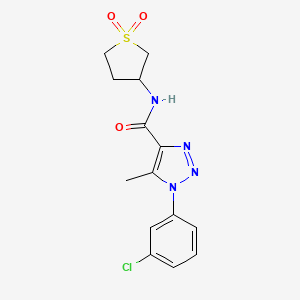
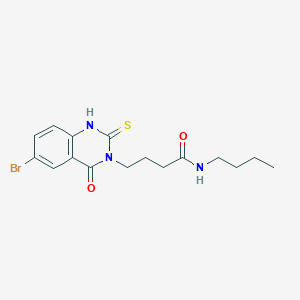

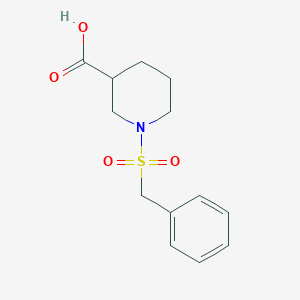
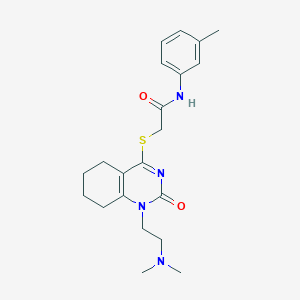
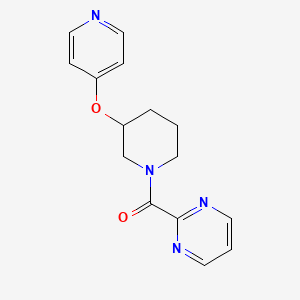

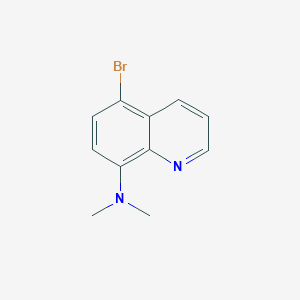
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)
